[7'-(4-Chlorophenyl)-1,1',2,6',7',7'a-hexahydro-5-methoxy-2-oxospiro(indole-3,5'-pyrrolo[1,2-c][1,3]thiazole)-6'-yl](2-thienyl)methanone
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Overview
Description
7’-(4-Chlorophenyl)-1,1’,2,6’,7’,7’a-hexahydro-5-methoxy-2-oxospiro(indole-3,5’-pyrrolo[1,2-c][1,3]thiazole)-6’-ylmethanone is a complex organic compound with a unique structure that combines elements of indole, pyrrolo[1,2-c][1,3]thiazole, and thienyl groups
Preparation Methods
The synthesis of 7’-(4-Chlorophenyl)-1,1’,2,6’,7’,7’a-hexahydro-5-methoxy-2-oxospiro(indole-3,5’-pyrrolo[1,2-c][1,3]thiazole)-6’-ylmethanone involves multiple steps, including the formation of the indole and pyrrolo[1,2-c][1,3]thiazole rings, followed by the spirocyclization and methanone attachment. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the methanone group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and thienyl groups, using reagents like sodium hydride or organolithium compounds
Scientific Research Applications
7’-(4-Chlorophenyl)-1,1’,2,6’,7’,7’a-hexahydro-5-methoxy-2-oxospiro(indole-3,5’-pyrrolo[1,2-c][1,3]thiazole)-6’-ylmethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of [7’-(4-Chlorophenyl)-1,1’,2,6’,7
Properties
Molecular Formula |
C25H21ClN2O3S2 |
---|---|
Molecular Weight |
497.0 g/mol |
IUPAC Name |
(3R)-7'-(4-chlorophenyl)-5-methoxy-6'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]thiazole]-2-one |
InChI |
InChI=1S/C25H21ClN2O3S2/c1-31-16-8-9-18-17(11-16)25(24(30)27-18)22(23(29)20-3-2-10-33-20)21(19-12-32-13-28(19)25)14-4-6-15(26)7-5-14/h2-11,19,21-22H,12-13H2,1H3,(H,27,30)/t19?,21?,22?,25-/m0/s1 |
InChI Key |
RGTNNAVPXXMIQX-JNEKPGMPSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC(=O)[C@@]23C(C(C4N3CSC4)C5=CC=C(C=C5)Cl)C(=O)C6=CC=CS6 |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C23C(C(C4N3CSC4)C5=CC=C(C=C5)Cl)C(=O)C6=CC=CS6 |
Origin of Product |
United States |
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